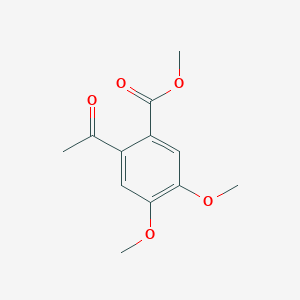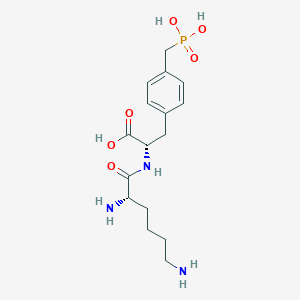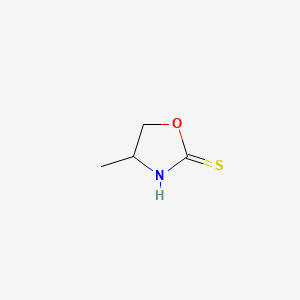
N-(3-methoxy-5-methylphenethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxy-5-methylphenethyl)formamide is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol This compound is characterized by the presence of a formamide group attached to a phenethyl moiety, which is further substituted with methoxy and methyl groups
Preparation Methods
The synthesis of N-(3-methoxy-5-methylphenethyl)formamide typically involves the formylation of the corresponding amine. One common method is the reaction of 3-methoxy-5-methylphenethylamine with formic acid under solvent-free conditions . This reaction is often catalyzed by solid acid catalysts such as sulfonated rice husk ash (RHA-SO3H), which promotes the formation of the formamide derivative in good-to-high yields . The reaction conditions are generally mild, and the catalyst can be reused multiple times without significant loss of activity .
Chemical Reactions Analysis
N-(3-methoxy-5-methylphenethyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-methoxy-5-methylphenethyl)formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-methoxy-5-methylphenethyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the phenethyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(3-methoxy-5-methylphenethyl)formamide can be compared with other formamide derivatives, such as:
- N-(2-methoxyphenethyl)formamide
- N-(4-methoxyphenethyl)formamide
- N-(3-methylphenethyl)formamide These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of methoxy and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-[2-(3-methoxy-5-methylphenyl)ethyl]formamide |
InChI |
InChI=1S/C11H15NO2/c1-9-5-10(3-4-12-8-13)7-11(6-9)14-2/h5-8H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
BTKRDOOFTMEGEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CCNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-chloro-1-methyl-pyrrolo[3,2-C]pyridine](/img/structure/B13910093.png)



![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)


![2,2-Dimethyl-1-pyrrolo[3,2-b]pyridin-1-yl-propan-1-one](/img/structure/B13910122.png)

![cis-8-Tert-butoxycarbonyl-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13910145.png)
![tert-butyl N-[(1S,2R)-2-(4-bromo-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B13910153.png)

![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)
